4-Benzoyloxy-TEMPO
Overview
Description
4-Benzoyloxy-TEMPO, also known as 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl benzoate, is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This compound is characterized by the presence of a benzoyloxy group attached to the TEMPO moiety. It is commonly used as a stable free radical and has applications in various fields, including organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoyloxy-TEMPO can be synthesized through the esterification of 4-hydroxy-TEMPO with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyloxy-TEMPO undergoes various chemical reactions, primarily oxidation and reduction. It is widely used as a catalyst in oxidation reactions, particularly for the conversion of alcohols to aldehydes, ketones, and carboxylic acids .
Common Reagents and Conditions:
Oxidation: The compound is often used in combination with hypochlorite or bromite in aqueous solutions.
Reduction: Although less common, this compound can also participate in reduction reactions under specific conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Benzoyloxy-TEMPO involves the generation of reactive intermediates that facilitate chemical transformations. In oxidation reactions, it acts as a redox catalyst, mediating the transfer of electrons from the substrate to the oxidizing agent. The benzoyloxy group enhances the stability and reactivity of the TEMPO moiety, making it an effective catalyst .
Comparison with Similar Compounds
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): The parent compound of 4-Benzoyloxy-TEMPO, widely used as a stable free radical and catalyst.
4-Hydroxy-TEMPO: A precursor to this compound, used in similar applications but with different reactivity and stability profiles.
4-Oxo-TEMPO: Another derivative of TEMPO, used in oxidation reactions but with different selectivity and efficiency.
Uniqueness: this compound is unique due to the presence of the benzoyloxy group, which enhances its stability and reactivity compared to other TEMPO derivatives. This makes it particularly useful in catalytic applications where high efficiency and selectivity are required .
Properties
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2)10-13(11-16(3,4)17(15)19)20-14(18)12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYZAIGLPMIOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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